1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 314744-43-9 . It has a molecular weight of 303.77 and its IUPAC name is 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 303.77 .Applications De Recherche Scientifique
Anticancer Potential
Research into the anticancer potential of derivatives related to 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid has shown promising results. Specifically, the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole core has demonstrated strong anticancer activities, with certain derivatives exhibiting low IC50 values, indicating their effectiveness as anticancer agents against specific cell lines. This suggests their potential for development into therapeutic agents upon further in vivo studies to ascertain their practical applications in cancer treatment (Rehman et al., 2018).
Enzyme Inhibition for Alzheimer's Disease
Derivatives of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid have also been explored as potential drug candidates for Alzheimer's disease. Synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide and their evaluation for enzyme inhibition activity against acetylcholinesterase (AChE) highlight their potential. The compounds exhibited promising enzyme inhibition, indicating their potential as new drug candidates for Alzheimer’s disease management (Rehman et al., 2018).
Antibacterial Applications
The compound's derivatives have been assessed for their antibacterial properties, with specific focus on combating various bacterial strains. Synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were evaluated for their antibacterial potential, revealing moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. This research supports the potential use of these derivatives as antibacterial agents, further emphasizing the compound's versatility in medicinal chemistry applications (Iqbal et al., 2017).
Synthesis of Heterocyclic Derivatives
The compound serves as a precursor in the synthesis of various heterocyclic derivatives with potential pharmaceutical applications. Studies have explored the synthesis and biological activities of new sulfonyl hydrazone and piperidine derivatives. These compounds have been evaluated for their antioxidant capacity and anticholinesterase activity, demonstrating the compound's utility in creating biologically active molecules with potential therapeutic benefits (Karaman et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWIRWFTDFGFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353287 |
Source
|
Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | |
CAS RN |
314744-43-9 |
Source
|
Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.